7-(6-(nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate
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Overview
Description
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-4-one core structure, which is known for its diverse biological activities. The presence of nitrooxy and acetate groups further enhances its chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-(nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-hydroxyacetophenone with benzaldehyde to form the chromen-4-one core. This intermediate is then subjected to alkylation with 6-bromohexanol, followed by nitration to introduce the nitrooxy group. The final step involves acetylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro derivatives.
Reduction: The nitrooxy group can be reduced to form amino derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(6-(nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate involves its interaction with various molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The chromen-4-one core can interact with enzymes and receptors, leading to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(nitrooxy)propanoic acid
- N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide
- Nitroglycerin
Uniqueness
7-(6-(Nitrooxy)hexyloxy)-4-oxo-2-phenyl-4H-chromen-5-yl acetate is unique due to its combination of a chromen-4-one core with nitrooxy and acetate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
1227681-49-3 |
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Molecular Formula |
C23H23NO8 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[7-(6-nitrooxyhexoxy)-4-oxo-2-phenylchromen-5-yl] acetate |
InChI |
InChI=1S/C23H23NO8/c1-16(25)31-21-13-18(29-11-7-2-3-8-12-30-24(27)28)14-22-23(21)19(26)15-20(32-22)17-9-5-4-6-10-17/h4-6,9-10,13-15H,2-3,7-8,11-12H2,1H3 |
InChI Key |
BSEGYXIGWCEONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OCCCCCCO[N+](=O)[O-] |
Origin of Product |
United States |
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